molecular formula C16H11BrN2O2 B5918540 (2E)-2-(4-bromophenyl)-3-(4-methyl-3-nitrophenyl)prop-2-enenitrile

(2E)-2-(4-bromophenyl)-3-(4-methyl-3-nitrophenyl)prop-2-enenitrile

Cat. No.: B5918540
M. Wt: 343.17 g/mol
InChI Key: AWVYMQSLCUXXEA-ZSOIEALJSA-N
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Description

(2E)-2-(4-bromophenyl)-3-(4-methyl-3-nitrophenyl)prop-2-enenitrile is an organic compound characterized by the presence of bromine, methyl, and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-bromophenyl)-3-(4-methyl-3-nitrophenyl)prop-2-enenitrile typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and 4-methyl-3-nitrobenzaldehyde.

    Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction, where the aldehydes react with malononitrile in the presence of a base (e.g., piperidine) to form the desired product.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-bromophenyl)-3-(4-methyl-3-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3).

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Oxidation: Potassium permanganate, water, heat.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Derivatives of this compound may exhibit biological activity, making them candidates for drug discovery and development.

Medicine

    Pharmaceutical Intermediates: The compound can serve as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic effects.

Industry

    Material Science: The compound and its derivatives can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-2-(4-bromophenyl)-3-(4-methyl-3-nitrophenyl)prop-2-enenitrile depends on its specific application. For example, in biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways and targets would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(4-chlorophenyl)-3-(4-methyl-3-nitrophenyl)prop-2-enenitrile
  • (2E)-2-(4-fluorophenyl)-3-(4-methyl-3-nitrophenyl)prop-2-enenitrile
  • (2E)-2-(4-iodophenyl)-3-(4-methyl-3-nitrophenyl)prop-2-enenitrile

Uniqueness

The presence of the bromine atom in (2E)-2-(4-bromophenyl)-3-(4-methyl-3-nitrophenyl)prop-2-enenitrile imparts unique reactivity compared to its chloro, fluoro, and iodo analogs

Properties

IUPAC Name

(E)-2-(4-bromophenyl)-3-(4-methyl-3-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2/c1-11-2-3-12(9-16(11)19(20)21)8-14(10-18)13-4-6-15(17)7-5-13/h2-9H,1H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVYMQSLCUXXEA-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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